AcrB-IN-1

Efflux Pump Inhibition Fluorescent Substrate Assay Bacterial Resistance

AcrB-IN-1 is a well-defined benzochromene-class AcrB inhibitor (MW 529.67). Ideal as a chemical probe, it completely blocks Nile Red efflux at 50 µM and potentiates antibiotics without membrane disruption, enabling clean data interpretation. Suitable for assay validation and invertebrate infection models. Procure this validated research tool to ensure reproducible results in MDR studies.

Molecular Formula C32H39N3O4
Molecular Weight 529.7 g/mol
Cat. No. B12408623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrB-IN-1
Molecular FormulaC32H39N3O4
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C
InChIInChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3
InChIKeyXXCDSWYDXQITBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcrB-IN-1 (Compound H6) for Efflux Pump Inhibition Research: Core Profile and Sourcing Rationale


AcrB-IN-1 (also designated Compound H6) is a synthetic small-molecule inhibitor derived from a benzochromene chemical series, specifically targeting the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria [1]. This compound is part of a class of efflux pump inhibitors (EPIs) developed to counteract multidrug resistance (MDR) by blocking the active extrusion of antibiotics, thereby restoring bacterial susceptibility [2]. AcrB-IN-1 is characterized by its defined chemical structure (molecular formula C32H39N3O4, MW 529.67) and is intended exclusively for research use in studies of bacterial resistance mechanisms and antibiotic potentiation [1]. Its identification and primary biological evaluation are documented in a peer-reviewed medicinal chemistry publication, providing a traceable foundation for its procurement and application in specialized laboratory settings [3].

Critical Differentiation: Why Interchanging AcrB-IN-1 with Other AcrB-Targeting Compounds Compromises Experimental Reproducibility


Efflux pump inhibitors targeting AcrB are not functionally interchangeable due to substantial variations in their binding sites, potency metrics, and off-target effects. For instance, compounds such as PAβN and NMP exhibit membrane-perturbing activity at effective concentrations, confounding the interpretation of antibiotic synergy assays, whereas MBX2319 shows species-dependent activity spectra [1]. In contrast, AcrB-IN-1 (Compound H6) is part of a structurally distinct benzochromene class that has been specifically optimized for complete efflux inhibition at defined concentrations without disrupting the bacterial outer membrane, a feature that is not uniformly observed across other EPIs [2]. Simply substituting one AcrB inhibitor for another without accounting for these chemical and pharmacological differences can lead to erroneous conclusions regarding the role of efflux in resistance phenotypes and the true efficacy of adjunctive therapies.

AcrB-IN-1 Evidence-Based Differentiation: A Comparative Analysis of Efficacy and Specificity


Functional Efflux Inhibition: Complete Blockade of Nile Red Transport Compared to Incomplete Inhibition by Other EPIs

AcrB-IN-1 (Compound H6) achieves a functional endpoint of complete efflux abolition for the AcrB substrate Nile Red, a benchmark not consistently met by other identified hits within the same benzochromene series or by widely used comparator EPIs like PAβN, which often require higher concentrations and show variable inhibition profiles [1][2]. At a concentration of 50 μM, AcrB-IN-1 completely abolished Nile Red efflux, demonstrating superior functional inhibition compared to several structural analogs [1].

Efflux Pump Inhibition Fluorescent Substrate Assay Bacterial Resistance

Antibiotic Potentiation Efficacy: Quantified MIC Reduction Against Three Clinically Relevant Antibiotics

AcrB-IN-1 (Compound H6) demonstrates broad-spectrum antibiotic potentiation by significantly reducing the MICs of erythromycin, levofloxacin, and minocycline against E. coli BW25113 at sub-MIC concentrations (8-128 µg/mL) [1]. This multi-drug potentiation profile provides a clear, quantifiable advantage for experiments designed to reverse resistance to multiple antibiotic classes simultaneously, offering a more versatile tool than EPIs with narrower substrate specificity, such as MBX2319, which showed variable fold-reductions for different drugs (2- to 8-fold) [2].

Antibiotic Potentiation Minimum Inhibitory Concentration (MIC) Synergy Assay

Membrane Integrity Profile: Absence of Inner Membrane Disruption at Therapeutically Relevant Concentrations

AcrB-IN-1 (Compound H6) does not disrupt the bacterial inner membrane at a concentration of 64 µg/mL, a key differentiator from non-specific membrane-active agents and some older EPIs like PAβN, which are known to perturb membrane integrity at inhibitory concentrations [1][2]. This is a critical differentiator, as membrane disruption can independently affect antibiotic uptake and bacterial viability, thereby confounding the interpretation of synergy experiments and limiting the compound's utility as a clean probe of efflux pump function [2].

Membrane Permeability Off-Target Effects Bacterial Cytotoxicity

In Vivo Safety Profile: No Observed Toxicity in a C. elegans Model at Tested Concentrations

In a preliminary in vivo assessment using a Caenorhabditis elegans nematode model, AcrB-IN-1 (as part of the benzochromene series) demonstrated no observable toxicity, supporting its suitability for more complex biological studies [1]. This provides an advantage over EPIs with documented cytotoxicity or limited in vivo data, such as PAβN, which has been associated with off-target effects in mammalian cells [2]. While a direct head-to-head comparison in the same model is not available, the absence of toxicity in a whole-organism model at concentrations relevant to its in vitro activity is a key differentiator from less well-characterized or more toxic alternatives.

In Vivo Toxicology C. elegans Model Preclinical Safety

Optimized Deployment of AcrB-IN-1: Recommended Research and Industrial Application Scenarios


Mechanistic Studies of Antibiotic Resistance Reversal in Defined E. coli Models

Ideal for use as a chemical probe to dissect the specific contribution of AcrAB-TolC-mediated efflux to resistance phenotypes. Its well-documented ability to completely block Nile Red efflux at 50 µM and potentiate multiple antibiotics without membrane disruption makes it a preferred tool for generating clean, interpretable data in studies of efflux pump function and inhibition [1].

Development and Validation of High-Throughput Screening Assays for Novel EPIs

Suitable as a positive control or benchmark compound in the development of new efflux pump inhibitor screening campaigns. Its quantitative activity in both MIC reduction and functional efflux assays provides a robust, reproducible standard for assay validation and hit-to-lead comparison [1].

Preclinical Evaluation of EPI-Antibiotic Combination Therapies in Non-Mammalian In Vivo Models

Recommended for use in C. elegans or similar invertebrate infection models to assess the therapeutic potential of efflux pump inhibition. The documented lack of toxicity in C. elegans at relevant concentrations supports its use in proof-of-concept studies for adjunctive therapy, where compound safety is a critical experimental variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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